molecular formula C13H10Cl2O2 B6381723 2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% CAS No. 1261943-65-0

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%

Cat. No. B6381723
CAS RN: 1261943-65-0
M. Wt: 269.12 g/mol
InChI Key: WMKWRRINJXVCBW-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is a chemical compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 248.58 g/mol. This compound has a variety of applications in research and is used in a wide range of experiments.

Scientific Research Applications

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of dyes, pigments, and optical brighteners. Furthermore, it is used in the synthesis of organic compounds, such as polymers, surfactants, and resins.

Mechanism of Action

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds. It is an electrophilic reagent, meaning that it reacts with nucleophilic groups. It forms a covalent bond with the nucleophilic group, forming a new compound. This new compound can then be used in further reactions or as the final product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has no known direct biochemical or physiological effects. However, the compounds that it is used to synthesize may have biochemical or physiological effects. For example, the compounds that it is used to synthesize may have anti-inflammatory, antibiotic, or anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to use and is stable at room temperature. However, it is a hazardous substance and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%. It could be used in the synthesis of new drugs or other compounds, such as dyes, pigments, and optical brighteners. It could also be used in the synthesis of polymers, surfactants, and resins. Furthermore, it could be used in the synthesis of new materials, such as nanomaterials and organic semiconductors. Finally, it could be used in the synthesis of new catalysts and enzymes.

Synthesis Methods

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is synthesized through a reaction between 2-chloro-5-methoxyphenol and 3-chloro-4-methoxybenzaldehyde. This reaction is catalyzed by potassium carbonate in aqueous solution. The reaction proceeds in three steps: the formation of a chloro-ether, the condensation of the chloro-ether with the aldehyde, and the hydrolysis of the resulting product. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKWRRINJXVCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686075
Record name 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol

CAS RN

1261943-65-0
Record name 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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